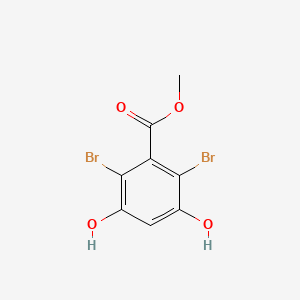
Methyl 2,6-dibromo-3,5-dihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,6-dibromo-3,5-dihydroxybenzoate is an organic compound with the molecular formula C8H6Br2O4 It is a derivative of benzoic acid, characterized by the presence of two bromine atoms and two hydroxyl groups on the benzene ring, along with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,6-dibromo-3,5-dihydroxybenzoate can be synthesized from 2,6-dihydroxybenzoic acid through a series of bromination and esterification reactions. The typical synthetic route involves:
Bromination: 2,6-dihydroxybenzoic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 2 and 6 positions.
Esterification: The brominated product is then esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of 2,6-dihydroxybenzoic acid are brominated using bromine or a bromine source.
Continuous Esterification: The brominated intermediate is continuously fed into an esterification reactor where it reacts with methanol under controlled conditions to produce the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,6-dibromo-3,5-dihydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form quinones or reduction to form alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Alcohols or partially reduced intermediates.
Aplicaciones Científicas De Investigación
Methyl 2,6-dibromo-3,5-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 2,6-dibromo-3,5-dihydroxybenzoate exerts its effects involves interactions with various molecular targets. The hydroxyl and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3,5-dibromo-2-hydroxybenzoate
- Methyl 2,5-dihydroxybenzoate
- Methyl 3,5-dihydroxybenzoate
Uniqueness
Methyl 2,6-dibromo-3,5-dihydroxybenzoate is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H6Br2O4 |
|---|---|
Peso molecular |
325.94 g/mol |
Nombre IUPAC |
methyl 2,6-dibromo-3,5-dihydroxybenzoate |
InChI |
InChI=1S/C8H6Br2O4/c1-14-8(13)5-6(9)3(11)2-4(12)7(5)10/h2,11-12H,1H3 |
Clave InChI |
KWPAAHWPKTYGJD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1Br)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


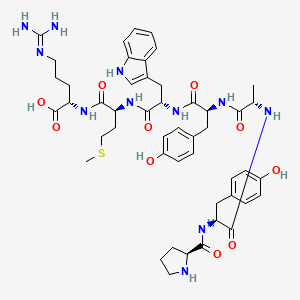
![2,6-Bis[(dec-4-en-1-yl)oxy]anthracene](/img/structure/B12583884.png)
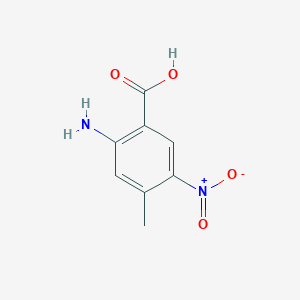
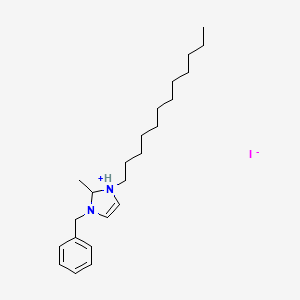
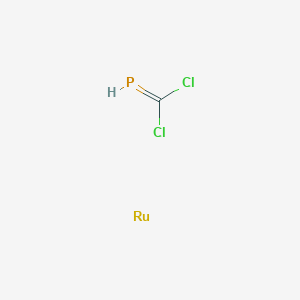
![1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one](/img/structure/B12583907.png)
![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-](/img/structure/B12583915.png)
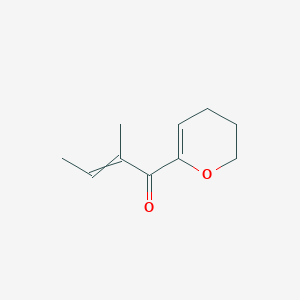
![Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B12583944.png)

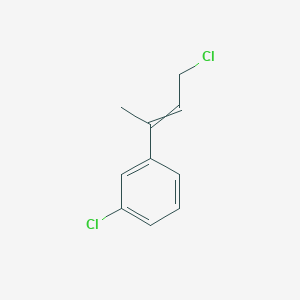

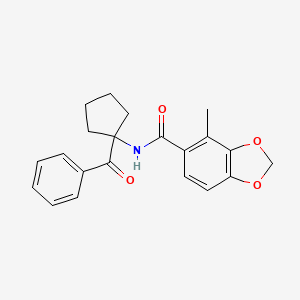
![Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate](/img/structure/B12583968.png)
